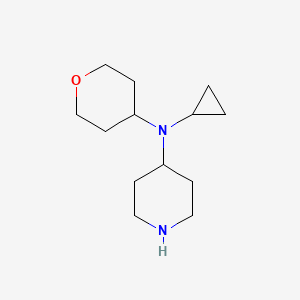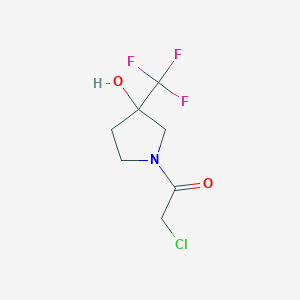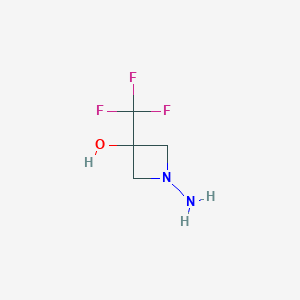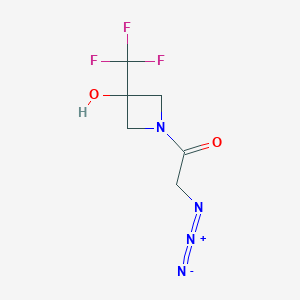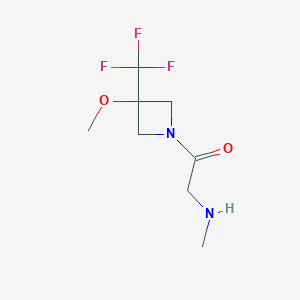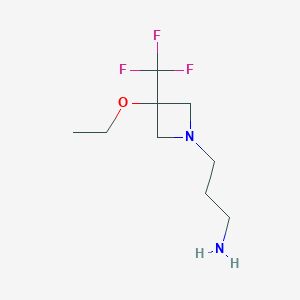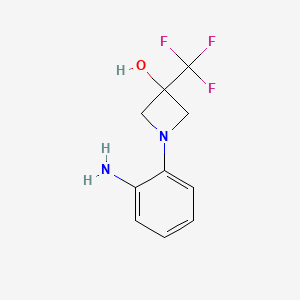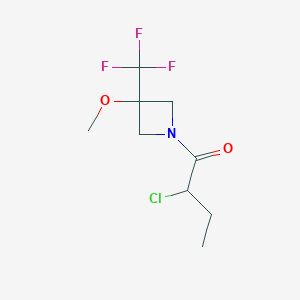
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is also known as 2-chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one (CMBT) and is a member of the class of compounds known as azetidines. CMBT has been investigated for its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research on similar chemical structures, such as 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, has led to the synthesis of new chlorides that serve as precursors for constructing CF3-containing aminopropanes, aziridines, and other compounds. These findings indicate the potential of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in synthesizing novel molecules with significant chemical properties (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Screening
Azetidinone derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating the role of similar compounds in developing new antimicrobial agents. This research suggests the application of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in antimicrobial drug development (Patel, Mistry, & Desai, 2008).
Chemical Transformations and Intermediate Synthesis
The compound has been explored as an intermediate for various chemical transformations, including the synthesis of aziridines and propan-1-ols. Such research underlines its utility in organic synthesis, offering pathways to diverse chemical structures (Mollet, D’hooghe, & de Kimpe, 2011).
Development of Antibiotics
Research involving the chlorination of related compounds has paved the way for the synthesis of intermediate products useful in developing cephalosporin antibiotics. This highlights the potential application of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in antibiotic synthesis, showing its importance in pharmaceutical research (Xing et al., 2011).
Antimicrobial Agents Development
The synthesis and preliminary evaluation of N/C-4 substituted azetidin-2-ones have shown potent antimicrobial activity against various microorganisms, suggesting the utility of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-3-6(10)7(15)14-4-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQMLPPCRRTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



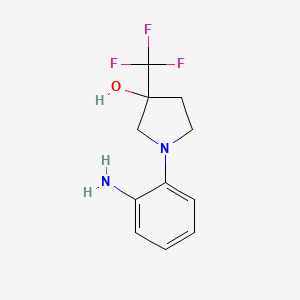
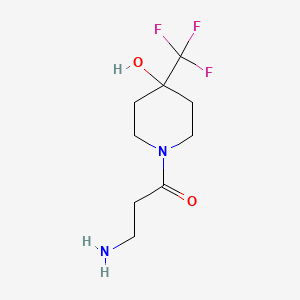
![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)

